GABA-A α5 Receptor Affinity: The Core Scaffold is Central to Patent Claims for Cognitive Enhancement
Patent literature explicitly claims isoxazole-pyridine derivatives containing the 3-methyl-4-(pyridin-3-yl)isoxazole core as having affinity and selectivity for the GABA-A α5 receptor [1]. The core structure is designated Formula I in US Patent US 8,415,379 B2, which covers compounds for use as cognitive enhancers or in treating cognitive disorders like Alzheimer's disease [1]. While exact Ki/IC₅₀ values for this specific core are not disclosed in the patent abstract, the patent's claims establish this scaffold as the foundational pharmacophore for an entire class of GABA-A α5 receptor ligands, a target that is highly specific and not easily addressed by other isoxazole isomers [1]. This legal and scientific exclusivity is a critical differentiator for procurement decisions in CNS drug discovery programs.
| Evidence Dimension | GABA-A α5 receptor binding site affinity and selectivity (patent claims) |
|---|---|
| Target Compound Data | Core scaffold of a patented series of isoxazole-pyridines with claimed affinity for GABA-A α5 [1] |
| Comparator Or Baseline | Other isoxazole-pyridine isomers or unsubstituted isoxazoles not covered by patent claims |
| Quantified Difference | Qualitative difference: Only the claimed Formula I structure, which includes the 3-methyl-4-(pyridin-3-yl)isoxazole core, is disclosed as having the desired receptor interaction profile [1]. |
| Conditions | Patent claims, inferred from structure-activity relationships (SAR) in the patent disclosure. |
Why This Matters
Procurement of the specific core is essential for programs seeking to operate within established intellectual property (IP) space for GABA-A α5 receptor modulators, reducing risk of infringement and leveraging known SAR.
- [1] Thomas, A., Lucas, M. C., & Jakob-Roetne, R. (2010). Pyridines. US Patent Application US 2010/0279997 A1. View Source
